(3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
The compound "(3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione" is a sulfur-containing heterocyclic molecule featuring a fused thieno-thiazine trione core. Key structural attributes include:
- Z-configuration: The (3Z)-stereochemistry at the methylidene group influences molecular geometry and intermolecular interactions.
- Substituents: A benzyl group at position 1 and a 4-chlorophenylamino moiety at position 3, which may enhance lipophilicity and target binding .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing scaffolds.
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(4-chloroanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S2/c21-15-6-8-16(9-7-15)22-12-18-19(24)20-17(10-11-27-20)23(28(18,25)26)13-14-4-2-1-3-5-14/h1-12,22H,13H2/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLIYBIGCLFSRT-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)Cl)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazinone core, followed by the introduction of the benzyl and chlorophenyl groups. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and 4-chloroaniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the chlorophenyl group with other substituents.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacology.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Research may focus on its efficacy and safety in treating specific diseases or conditions.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound’s thieno-thiazine core is distinct from benzo[c]thiophen-imines but shares sulfur-rich aromaticity, which may confer similar reactivity in cyclization reactions .
Insights :
- Triazole-thiones () use sequential alkylation and hydrogen bonding for crystallization, suggesting analogous strategies for stabilizing the target compound’s solid-state structure .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Property | Target Compound | Benzo[c]thiophen-imines | Triazole-thiones |
|---|---|---|---|
| Melting Point | Not reported | 120-150°C | 180-200°C |
| Hydrogen Bonding | Likely (N–H···O/S) | N–H···S/O | N–H···S/O |
| Solubility | Low (chlorophenyl group) | Moderate in DMSO | Low in water |
Analysis :
- The 4-chlorophenyl group in the target compound likely reduces aqueous solubility, akin to triazole-thiones .
- Hydrogen bonding patterns (e.g., N–H···O/S) observed in triazole-thiones’ crystal structures () may also stabilize the target compound’s solid-state arrangement .
Methodological Considerations
- Similarity Coefficients : Tanimoto coefficients () quantify structural resemblance between the target compound and analogues. For example, a high similarity score with benzo[c]thiophen-imines would reflect shared sulfur heterocycles and substituent topology .
- Crystallography : Single-crystal X-ray studies (as in ) are critical for confirming the Z-configuration and hydrogen-bonding network of the target compound .
Biological Activity
(3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure includes a thieno[3,2-c][1,2]thiazine core with a benzyl group and a 4-chlorophenylamino substituent. Its molecular formula is and has a molecular weight of approximately 430.92 g/mol. The presence of the thiazine ring is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds similar to (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene} have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value indicating potent growth inhibition.
- HepG2 Liver Cancer Cells : Similar cytotoxicity was observed in HepG2 cells, with studies suggesting that these compounds induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
The mechanism by which (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene} induces cell death involves several pathways:
-
Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S and G2/M phases in different cancer cell lines.
Cell Line Phase Arrested MCF-7 G2/M HepG2 S - Apoptosis Induction : Increased levels of caspase 9 were observed in treated cells, indicating that the compound promotes apoptosis through intrinsic pathways.
Comparative Studies
Comparative studies with other derivatives have shown that modifications to the thiazine ring can enhance biological activity. For example:
| Compound | IC50 (µg/mL) | Notes |
|---|---|---|
| Compound A | 5.36 | Enhanced activity with ortho-substituents |
| Compound B | 10.10 | Fluorinated derivatives showed reduced activity |
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
- In Vivo Studies : In tumor-bearing mice models, derivatives similar to (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene} demonstrated selective targeting of tumor cells with minimal effects on normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
